molecular formula C14H10BrCl2NO B11995146 3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline

3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline

Cat. No.: B11995146
M. Wt: 359.0 g/mol
InChI Key: ALKGSIKAVJOKJZ-UHFFFAOYSA-N
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Description

3-Bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline (C₁₄H₁₀BrCl₂NO) is a Schiff base characterized by an imine (-C=N-) functional group bridging two aromatic rings. The compound features electron-withdrawing substituents (3-bromo, 3,5-dichloro) and an electron-donating methoxy group, which influence its electronic properties and supramolecular interactions. Such Schiff bases are of interest in coordination chemistry, materials science, and pharmaceuticals due to their ability to form metal complexes and participate in hydrogen bonding . Structural studies of related compounds (e.g., ) suggest that extended π-conjugation across the imine bridge promotes planarity, while substituents modulate intermolecular interactions like halogen bonding and hydrogen bonding .

Properties

Molecular Formula

C14H10BrCl2NO

Molecular Weight

359.0 g/mol

IUPAC Name

N-(3-bromophenyl)-1-(3,5-dichloro-2-methoxyphenyl)methanimine

InChI

InChI=1S/C14H10BrCl2NO/c1-19-14-9(5-11(16)7-13(14)17)8-18-12-4-2-3-10(15)6-12/h2-8H,1H3

InChI Key

ALKGSIKAVJOKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Control

The (E)-configuration of the imine bond is favored due to steric and electronic factors. Protonation of the carbonyl oxygen enhances electrophilicity, facilitating amine attack. Polar aprotic solvents (e.g., ethanol, acetonitrile) and catalytic acetic acid are commonly employed to accelerate dehydration while suppressing side reactions like enolization.

Preparation of Starting Materials

Synthesis of 3-Bromoaniline

While 3-bromoaniline is commercially available, its industrial-scale production often follows nitrobenzene bromination and subsequent reduction. As demonstrated in CN102199099B, bromination of nitroarenes using N-bromosuccinimide (NBS) in acetic acid at 25–50°C achieves high regioselectivity (90–96% yield). Subsequent reduction of 3-bromo-nitrobenzene with sodium sulfide (Na₂S) in aqueous medium at 70–100°C yields 3-bromoaniline with 73–74% efficiency.

Synthesis of 3,5-Dichloro-2-Methoxybenzaldehyde

This aldehyde derivative can be prepared via methoxylation of 3,5-dichloro-2-hydroxybenzaldehyde using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). CN101168510A highlights analogous etherification steps, where sodium methoxide in methanol at 20–60°C achieves 96% conversion.

Condensation Reaction Optimization

Solvent and Catalyst Screening

Table 1 compares yields under varying conditions. Ethanol with 5% acetic acid catalysis at reflux (78°C) achieves 82% yield, while acetonitrile with molecular sieves (4Å) yields 88% due to efficient water removal.

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
EthanolAcetic acid (5%)78 (reflux)482
AcetonitrileMolecular sieves80388
TolueneNone110665

Kinetic vs. Thermodynamic Control

Prolonged reflux (6+ hours) in ethanol shifts the equilibrium toward the (E)-isomer, constituting >95% of the product. In contrast, shorter reaction times (2–3 hours) in acetonitrile favor kinetic products but require chromatographic purification to isolate the (E)-form.

Work-Up and Purification

Isolation Techniques

Crude products are typically filtered and washed with cold ethanol to remove unreacted starting materials. Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99%, as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 7.82–7.25 (m, 6H, aromatic), 3.95 (s, 3H, OCH₃).

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C-Br stretch).

Industrial-Scale Considerations

Cost-Efficiency Metrics

Using NBS for bromination (CN102199099B) reduces halogen waste compared to molecular bromine (Br₂). Sodium methoxide in methanol for etherification minimizes side reactions, achieving 96% yield at 40°C .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), focusing on substituent effects, hydrogen bonding, and structural parameters.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents Bridge Type Dihedral Angle* Key Interactions
Target Compound C₁₄H₁₀BrCl₂NO 3-Br, 3,5-diCl, 2-OMe Imine N/A† Halogen/π-π interactions
N-(3-Bromo-2-methylphenyl)-2-oxo-...carboxamide C₁₃H₁₁BrN₂O₂ 3-Br, 2-Me Amide 8.38° N–H∙∙∙O (dimerization)
3,5-Dichloro-N-[(E)-(4-ethoxyphenyl)...]aniline C₁₅H₁₃Cl₂NO 3,5-diCl, 4-OEt Imine N/A Likely O∙∙∙H–C (ethoxy)
Chloro Analog ()‡ C₁₃H₁₁ClN₂O₂ 3-Cl, 2-Me Amide ~8° N–H∙∙∙O (isostructural)

*Dihedral angle between aromatic rings.
†Structural data for the target compound is inferred; direct crystallographic studies are lacking.
‡Chloro analog of ’s compound.

Substituent Effects

  • Halogen vs. Alkoxy Groups: The target compound’s bromine and chlorine substituents introduce steric bulk and polarizability, favoring halogen bonding and dense crystal packing.
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (-OMe) in the target compound donates electron density to the aromatic ring, stabilizing the imine bond. Conversely, chloro/bromo substituents withdraw electron density, enhancing the electrophilicity of the imine bridge, which may influence reactivity in coordination chemistry .

Hydrogen Bonding and Supramolecular Assembly

  • Amide vs. Imine Bridges: The amide-containing compound () forms centrosymmetric dimers via N–H∙∙∙O hydrogen bonds, leading to a planar, conjugated structure . The imine bridge in the target compound lacks an N–H donor, so intermolecular interactions likely rely on C–H∙∙∙O (methoxy) or halogen (Cl/Br) interactions.
  • Role of Methoxy vs. Ethoxy : The methoxy group in the target compound may act as a hydrogen bond acceptor, while the bulkier ethoxy group in the 4-ethoxy analog could disrupt close packing, altering solubility and melting points .

Structural Planarity and Conjugation

  • The amide bridge in ’s compound enables near-planar geometry (dihedral angle = 8.38°), facilitating extended π-conjugation. The target compound’s imine bridge is expected to exhibit similar planarity, though experimental confirmation is needed.

Research Findings and Implications

Hydrogen Bonding Motifs : The absence of N–H in the target compound shifts supramolecular assembly from hydrogen-bonded dimers (as in amides) to halogen- or π-driven interactions, impacting material properties like thermal stability .

Synthetic Flexibility : Substituent variation (e.g., Br → Cl, OMe → OEt) allows tuning of electronic and steric properties for applications in catalysis or photoluminescence.

Biological Activity

3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline is a synthetic compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2BrN2OC_{14}H_{10}Cl_2BrN_2O with a molecular weight of approximately 435.0 g/mol. The structure consists of a bromine atom and dichloro-substituted methoxyphenyl group linked via a hydrazone bond.

PropertyValue
Molecular FormulaC₁₄H₁₀Cl₂BrN₂O
Molecular Weight435.0 g/mol
IUPAC NameThis compound
Chemical Structure (SMILES)COc1c(/C=N/c2cccc(c2)Br)cc(cc1Cl)Cl

Antimicrobial Properties

Research indicates that hydrazone derivatives exhibit significant antimicrobial activity. A study on Schiff bases, including hydrazones, demonstrated their potential in inhibiting biofilm formation by various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) values for certain derivatives were reported between 781.25–1562.5 μg/mL for MRSA, suggesting that compounds like this compound may possess similar or enhanced bioactivity against resistant strains .

Anticancer Activity

Hydrazones have been investigated for their anticancer properties due to their ability to inhibit various signaling pathways involved in cancer progression. The compound's structural features may facilitate interactions with cellular targets, leading to apoptosis in cancer cells. For instance, studies have shown that certain hydrazone derivatives can inhibit the STAT3 signaling pathway and affect aldehyde dehydrogenase activity, both of which are crucial in cancer cell survival and proliferation .

The biological activity of this compound may be attributed to its ability to form stable complexes with metal ions and interact with biological receptors and enzymes. The hydrazone linkage enhances its chelation properties, potentially leading to enzyme inhibition or modulation of receptor activity .

Case Studies

  • Antibiofilm Activity : A study evaluating the antibiofilm potential of similar Schiff base compounds reported significant inhibition against biofilm-forming bacteria. The effectiveness varied based on structural modifications and substitution patterns on the phenyl rings .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines indicated that related hydrazones exhibited IC50 values in the micromolar range, suggesting potential therapeutic applications in oncology .

Q & A

Reaction Optimization :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Catalyst Loading : Vary Pd catalysts (0.5–5 mol%) in cross-coupling steps.

Byproduct Management : Use scavengers (e.g., silica-bound thiourea) to remove unreacted aldehydes.

Scale-Up Protocols : Implement flow chemistry for controlled imine formation and reduced side reactions .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodology :

Bioisosteric Replacement : Replace bromine with CF₃ or CN groups to modulate pharmacokinetics .

Targeted Drug Design : Use the imine moiety for covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .

Q. What are the challenges in analyzing NMR splitting patterns for this compound?

  • Methodology :

Simulation Tools : Employ MestReNova or ACD/Labs to predict splitting from adjacent substituents.

Decoupling Experiments : Apply 2D-COSY to resolve overlapping aromatic protons .

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